molecular formula C15H21Cl2N3O B10856861 Salpyran (dihydrochloride)

Salpyran (dihydrochloride)

Cat. No.: B10856861
M. Wt: 330.2 g/mol
InChI Key: WPXVFKMIIMGYGU-UHFFFAOYSA-N
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Description

Salpyran (dihydrochloride) is a compound known for its high affinity and selectivity for copper (II) ions. It is a tetradentate ligand, meaning it can form four bonds with a central metal ion. This compound has shown potential as a therapeutic agent due to its ability to prevent the formation of reactive oxygen species, which are harmful to cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Salpyran (dihydrochloride) is synthesized through a multi-step process involving the reaction of 2-((2-(pyridin-2-ylmethyl)amino)ethyl)aminomethyl)phenol with hydrochloric acid. The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of Salpyran (dihydrochloride) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Salpyran (dihydrochloride) primarily undergoes chelation reactions with metal ions. It forms stable complexes with copper (II) ions, which is the basis of its therapeutic potential .

Common Reagents and Conditions: The chelation reactions typically occur in aqueous media at physiological pH values (around 7.4). Common reagents include copper (II) salts and other metal ions for comparative studies .

Major Products: The major product of the chelation reaction is a stable [Cu(II)(3N,1O)]+ monocationic species. This complex is stable under physiological conditions and exhibits significant therapeutic potential .

Mechanism of Action

Salpyran (dihydrochloride) exerts its effects through chelation of copper (II) ions. By binding to these ions, it prevents them from participating in redox reactions that generate reactive oxygen species. This action helps to mitigate oxidative stress and its associated cellular damage . The molecular targets include copper (II) ions, and the pathways involved are those related to metal ion homeostasis and oxidative stress response .

Comparison with Similar Compounds

  • Clioquinol
  • ENDIP
  • Salan
  • TMDQ-20

Comparison: Salpyran (dihydrochloride) exhibits a higher affinity and selectivity for copper (II) ions compared to clioquinol and ENDIP. While it has comparable affinity to TMDQ-20, it offers lower selectivity . This unique combination of high affinity and selectivity makes Salpyran (dihydrochloride) a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula

C15H21Cl2N3O

Molecular Weight

330.2 g/mol

IUPAC Name

2-[[2-(pyridin-2-ylmethylamino)ethylamino]methyl]phenol;dihydrochloride

InChI

InChI=1S/C15H19N3O.2ClH/c19-15-7-2-1-5-13(15)11-16-9-10-17-12-14-6-3-4-8-18-14;;/h1-8,16-17,19H,9-12H2;2*1H

InChI Key

WPXVFKMIIMGYGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCNCC2=CC=CC=N2)O.Cl.Cl

Origin of Product

United States

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